Methyl 8-[3-(3-oxooct-1-EN-1-YL)oxiran-2-YL]octanoate
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Overview
Description
Methyl 8-[3-(3-oxooct-1-EN-1-YL)oxiran-2-YL]octanoate: is an organic compound with the molecular formula C19H34O3 . It belongs to the class of fatty acid methyl esters, which are compounds containing a fatty acid that is esterified with a methyl group . This compound is characterized by the presence of an oxirane ring and a long aliphatic chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-[3-(3-oxooct-1-EN-1-YL)oxiran-2-YL]octanoate typically involves the following steps:
Epoxidation: The starting material, an unsaturated fatty acid methyl ester, undergoes epoxidation to introduce the oxirane ring. This reaction is usually carried out using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Aldol Condensation: The oxirane-containing intermediate is then subjected to aldol condensation with an appropriate aldehyde to introduce the 3-oxooct-1-EN-1-YL group. This step requires a base catalyst such as sodium hydroxide (NaOH) and is conducted at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of immobilized catalysts and automated systems further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-[3-(3-oxooct-1-EN-1-YL)oxiran-2-YL]octanoate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols using oxidizing agents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Reduction: The carbonyl group in the 3-oxooct-1-EN-1-YL moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), osmium tetroxide (OsO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
Diols: Formed from the oxidation of the oxirane ring
Alcohols: Resulting from the reduction of the carbonyl group
Functionalized Derivatives: Produced through nucleophilic substitution reactions
Scientific Research Applications
Methyl 8-[3-(3-oxooct-1-EN-1-YL)oxiran-2-YL]octanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in studies related to lipid metabolism and enzyme interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of Methyl 8-[3-(3-oxooct-1-EN-1-YL)oxiran-2-YL]octanoate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The oxirane ring can act as an electrophile, forming covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition.
Signal Transduction: The compound can modulate signal transduction pathways by interacting with receptors and other signaling molecules.
Metabolic Pathways: It can be metabolized by enzymes involved in fatty acid metabolism, leading to the formation of bioactive metabolites.
Comparison with Similar Compounds
Methyl 8-[3-(3-oxooct-1-EN-1-YL)oxiran-2-YL]octanoate can be compared with other similar compounds, such as:
Methyl 8-{3-[(2E)-2-octen-1-yl]-2-oxiranyl}octanoate: This compound has a similar structure but differs in the position and configuration of the double bond.
Methyl 8-[3,5-epidioxy-2-(3-hydroperoxy-1-pentenyl)-cyclopentyl]-octanoate: This compound contains an additional peroxide group, making it more reactive.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
119238-42-5 |
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Molecular Formula |
C19H32O4 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
methyl 8-[3-(3-oxooct-1-enyl)oxiran-2-yl]octanoate |
InChI |
InChI=1S/C19H32O4/c1-3-4-8-11-16(20)14-15-18-17(23-18)12-9-6-5-7-10-13-19(21)22-2/h14-15,17-18H,3-13H2,1-2H3 |
InChI Key |
KTFQOLKHKKCLIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C=CC1C(O1)CCCCCCCC(=O)OC |
Origin of Product |
United States |
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